molecular formula C12H25N3O B1327094 N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine CAS No. 1142210-61-4

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine

Cat. No.: B1327094
CAS No.: 1142210-61-4
M. Wt: 227.35 g/mol
InChI Key: QYKRHZNUFPPAIW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound is systematically named N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine , reflecting its structural components:

  • Piperidine : A six-membered saturated ring with one nitrogen atom.
  • Morpholine : A six-membered unsaturated ring containing one nitrogen and one oxygen atom.
  • Ethylene linker : A two-carbon chain connecting the morpholine and piperidine moieties.

Key Identifiers:

Property Value Source
CAS Registry Number 1142210-61-4
Molecular Formula C₁₂H₂₅N₃O
Molecular Weight 227.35 g/mol
SMILES CN(CCN1CCOCC1)C2CCNCC2
IUPAC Name This compound

Synonyms include 4-morpholineethanamine, N-methyl-N-4-piperidinyl- and MFCD12028360. The InChIKey (QYKRHZNUFPPAIW-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Historical Development and Discovery Context

The synthesis of morpholine-piperidine hybrids gained momentum in the 2010s, driven by the need for CNS-active compounds with improved blood-brain barrier permeability. While the exact discovery timeline of this compound remains undocumented in public literature, its emergence aligns with patent filings for related structures. For example, a 2017 patent (WO2017213245A1) detailed methods to produce 4-(piperidin-4-yl)morpholine , a structurally analogous compound, highlighting the pharmaceutical industry’s interest in this scaffold.

Early synthetic routes likely involved:

  • Mannich reactions to introduce the ethylene linker between piperidine and morpholine.
  • Reductive amination to install the N-methyl group.
    The compound’s first recorded appearance in chemical catalogs dates to 2019, with Cymit Química S.L. listing it as a research chemical. Its inclusion in PubChem (CID 71111945) and commercial availability from suppliers like Avantor and VulcanChem by 2024 underscore its adoption in medicinal chemistry workflows.

Structural Relationship to Morpholine-Piperidine Hybrid Scaffolds

The compound belongs to a class of morpholine-piperidine hybrids , which are prized for their balanced lipophilicity-hydrophilicity profiles and ability to engage diverse biological targets.

Key Structural Features:

  • Piperidine Core :

    • Confers rigidity and basicity (pKa ~10.5 for piperidine derivatives).
    • Serves as a hydrogen bond donor/acceptor in receptor binding.
  • Morpholine Ring :

    • Lowers basicity compared to piperidine (pKa ~8.7) due to electron-withdrawing oxygen.
    • Enhances metabolic stability by resisting oxidative degradation.
  • Ethylene Spacer :

    • Provides conformational flexibility, enabling optimal positioning of pharmacophores.
    • Moderates steric hindrance between the two heterocycles.

Comparative Analysis with Analogues:

Compound Structural Difference Pharmacological Impact
4-(Piperidin-4-yl)morpholine Direct piperidine-morpholine linkage Reduced flexibility, higher rigidity
N-Methylpiperidine Lacks morpholine moiety Lower solubility, altered target selectivity

The hybrid structure of this compound allows it to interact with both amine receptors (e.g., serotonin 5-HT₃) and kinase binding pockets , as observed in related compounds like minesapride and menin-MLL inhibitors. Computational studies suggest the morpholine oxygen forms weak hydrogen bonds with aspartate residues, while the piperidine nitrogen participates in ionic interactions.

Properties

IUPAC Name

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-14(12-2-4-13-5-3-12)6-7-15-8-10-16-11-9-15/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRHZNUFPPAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCOCC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230781
Record name 4-Morpholineethanamine, N-methyl-N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-61-4
Record name 4-Morpholineethanamine, N-methyl-N-4-piperidinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineethanamine, N-methyl-N-4-piperidinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with morpholine derivatives under controlled conditions. One common method includes the reaction of N-methylpiperidine with 2-chloroethylmorpholine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, which can lead to various biochemical and physiological effects. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the piperidin-4-amine core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents Key Features Biological Activity/Application Reference
N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine Methyl, 2-morpholinoethyl Polar morpholine group enhances solubility; potential CNS or kinase targeting. Research chemical (exact activity unknown)
RB-005 (1-(4-octylphenethyl)piperidin-4-amine) 4-octylphenethyl Lipophilic octylphenyl chain; selective SphK1 inhibitor (IC₅₀ = 3.6 µM). Sphingosine kinase 1 inhibition
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine Methyl, trifluoroethyl Fluorinated substituent improves metabolic stability and bioavailability. Undisclosed (structural studies)
N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine 2-(thiophen-2-yl)ethyl Thiophene ring confers π-π stacking potential; possible CNS or antiviral use. Undisclosed (chemical intermediate)
1-[(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl]-N-methyl-N-(oxolan-3-yl)piperidin-4-amine Chlorothienopyrimidinyl, methyl, oxolanyl Complex heterocyclic system; likely kinase inhibitor (e.g., PI3K/mTOR pathways). Kinase inhibition (Safety data available)

Physicochemical Properties

  • Solubility : The morpholine group in the target compound likely improves aqueous solubility compared to RB-005’s octylphenyl chain, which is highly lipophilic .
  • Stability : Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to C-F bond strength .

Biological Activity

N-methyl-N-(2-morpholin-4-ylethyl)piperidin-4-amine is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₅N₃O and a molecular weight of approximately 227.35 g/mol. Its structure includes both a piperidine ring and a morpholine moiety, which contribute to its diverse biological interactions. The compound's functional groups are commonly associated with bioactive molecules, suggesting potential applications in various therapeutic areas.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. It is hypothesized to modulate neurotransmitter systems by binding to serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. This interaction may lead to various physiological effects, including anxiolytic and antidepressant-like activities.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. Its ability to interact with key receptors involved in these pathways positions it as a candidate for further investigation in neuropharmacology.

3. Anticancer Potential

The compound's unique structure may also confer anticancer properties. Similar derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies on morpholine-substituted compounds have indicated potential for inhibiting tumor cell proliferation and migration, suggesting that this compound could be explored for similar applications .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-methylpiperidin-4-amineC₆H₁₄N₂Simpler structure, lacks morpholine moiety
2-morpholin-4-yl-N-piperidin-4-ylpyrimidin-4-amineC₁₃H₂₁N₅OContains pyrimidine ring, more complex
1-Methyl-piperidin-4-yloxy-acetic acidC₉H₁₅NO₃Includes carboxylic acid group, different functionality

The uniqueness of this compound lies in its combination of piperidine and morpholine structures, which may enhance its biological activity compared to simpler analogs. This structural diversity allows for varied interactions within biological systems, potentially leading to novel therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Neuropharmacological Studies : Investigations into the effects of related compounds on neurotransmitter systems have shown promising results in modulating anxiety-related behaviors in animal models.
  • Antidiabetic Research : Morpholine-based compounds have been shown to act as positive allosteric modulators of GLP-1R, enhancing insulin secretion and improving glucose metabolism without significant off-target effects .
  • Anticancer Activity : In vitro studies on structurally similar derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound may warrant further investigation as a potential anticancer agent .

Q & A

Q. How can researchers identify existing literature on this compound’s pharmacological applications?

  • Methodological Answer : Use keyword combinations (e.g., "piperidine-morpholine conjugates" + "drug delivery") in PubMed and SciFinder. Cross-reference patents for synthetic routes. Platforms like ResearchGate can reveal unpublished data or collaborations . Filter results by pharmacological targets (e.g., kinase inhibitors, immunotoxins) .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. What analytical techniques are essential for quantifying this compound in biological samples?

  • Methodological Answer : Develop a validated LC-MS/MS protocol:
  • Sample Preparation : Protein precipitation with acetonitrile for plasma/serum.
  • Calibration Curve : Use deuterated internal standards to correct matrix effects.
  • Validation : Assess precision (CV <15%), accuracy (85–115% recovery), and lower limit of quantification (LLOQ) .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Advanced Research Questions

Q. How can contradictory results in the compound’s cytotoxicity across cell lines be systematically addressed?

  • Methodological Answer :
  • Hypothesis Testing : Compare uptake efficiency (e.g., via fluorescent tagging) and metabolism (e.g., cytochrome P450 assays) in discrepant cell lines.
  • Data Normalization : Use ATP-based viability assays to control for proliferation rate variability.
  • Meta-Analysis : Apply weighted Z-scores to aggregate data from independent studies, identifying outliers linked to experimental conditions (e.g., serum concentration) .

Q. What strategies improve the pharmacokinetic profile of this compound in vivo?

  • Methodological Answer :
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism.
  • Conjugate Optimization : Attach polyethylene glycol (PEG) chains or antibody fragments (see Figure 9 in ) to prolong half-life.
  • In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor, guiding structural modifications .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :
  • Variable Selection : Systematically alter substituents on the piperidine and morpholine rings. Prioritize regions via molecular docking against target proteins (e.g., GPCRs).
  • Assay Cascade : Test derivatives in hierarchical models:
  • Primary : Binding affinity (SPR or fluorescence polarization).
  • Secondary : Functional assays (e.g., cAMP modulation).
  • Tertiary : Selectivity panels (e.g., CEREP’s SafetyScreen44).
  • Statistical Analysis : Apply partial least squares regression (PLS-R) to correlate structural descriptors with activity .

Q. What experimental frameworks resolve discrepancies in reported mechanisms of action?

  • Methodological Answer :
  • Pathway Mapping : Use phosphoproteomics (LC-MS/MS) to identify differentially regulated proteins post-treatment.
  • Genetic Knockdown : Apply CRISPR/Cas9 to silence hypothesized targets (e.g., PI3K isoforms), observing rescue effects.
  • Cross-Study Validation : Replicate key findings in orthogonal models (e.g., 3D spheroids vs. 2D monolayers) .

Data Analysis and Validation

Q. How to ensure reproducibility in dose-response experiments?

  • Methodological Answer :
  • Power Analysis : Predefine sample sizes (n ≥ 3) using G*Power to detect ≥1.5-fold effect sizes (α=0.05, β=0.2).
  • Blinding : Assign treatment groups randomly; use automated liquid handlers to minimize pipetting errors.
  • Replicated Analysis : Perform independent repeats on separate days, reporting mean ± SEM .

Q. What statistical approaches are optimal for analyzing synergistic effects in combination therapies?

  • Methodological Answer :
  • Synergy Scoring : Calculate combination index (CI) via Chou-Talalay method using CompuSyn.
  • Mechanistic Modeling : Fit data to Bliss independence or Loewe additivity models.
  • Bootstrap Validation : Run 10,000 Monte Carlo simulations to estimate confidence intervals for CI values .

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